3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3S2/c17-15-10-14(3-4-16(15)18)24(20,21)19(11-13-2-1-9-23-13)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPYKCBXVBDRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with significant potential in pharmacology, particularly in the treatment of various diseases. Its unique structure, comprising a sulfonamide group, a thiophene moiety, and a fluorinated aromatic ring, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C16H17ClFNO3S2, with a molecular weight of 389.88 g/mol. The compound is characterized by its solubility in various solvents, which enhances its applicability in biological studies .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and has been implicated in anti-inflammatory and antibacterial activities.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the thiophene group in this compound may enhance its activity against various bacterial strains. A study comparing the efficacy of different sulfonamide derivatives found that modifications to the aromatic rings can lead to improved antimicrobial potency .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific interactions of this compound with inflammatory pathways remain an area for further exploration.
Antitumor Activity
The compound's potential as an antitumor agent has been highlighted in recent studies. Analogues of sulfonamides have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Study on NLRP3 Inflammasome Inhibition : A study investigated the structural analogs of sulfonamides as inhibitors of the NLRP3 inflammasome, revealing that modifications to the benzene moiety significantly influenced inhibitory potency . This suggests that similar modifications could enhance the activity of this compound.
- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models have shown that compounds structurally related to this sulfonamide can effectively inhibit tumor growth, with some achieving over 80% regression rates at specific dosages . These findings underscore the potential therapeutic applications of this compound in oncology.
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Compounds with halogen or methoxy substituents on the benzene ring exhibit distinct physicochemical and biological properties:
Key Insight : Halogenated derivatives (Cl, F) generally exhibit superior biological activity compared to methoxy-substituted analogs due to increased electronegativity and membrane permeability .
Variations in N-Substituents of the Sulfonamide Group
The nature of N-substituents significantly influences solubility, binding specificity, and metabolic stability:
Key Insight : Bulky N-substituents like tetrahydropyran or morpholine improve target selectivity by occupying hydrophobic pockets in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
